![molecular formula C46H34N2 B15162479 1,3-Bis[4-(diphenylamino)phenyl]azulene CAS No. 862421-92-9](/img/structure/B15162479.png)
1,3-Bis[4-(diphenylamino)phenyl]azulene
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Overview
Description
1,3-Bis[4-(diphenylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It belongs to the class of azulene derivatives, which are characterized by their non-benzenoid aromatic structure. The compound features two diphenylamino groups attached to the azulene core, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(diphenylamino)phenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and diphenylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(diphenylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
1,3-Bis[4-(diphenylamino)phenyl]azulene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(diphenylamino)phenyl]azulene involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical processes, including:
Electron Transfer: The compound can act as an electron donor or acceptor, facilitating redox reactions.
Binding to Biomolecules: It can bind to proteins and nucleic acids, influencing their function and activity.
Signal Transduction: The compound may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
1,3-Bis[4-(diphenylamino)phenyl]azulene can be compared with other similar compounds, such as:
1,3-Bis[4-(dimethylamino)phenyl]azulene: This compound features dimethylamino groups instead of diphenylamino groups, resulting in different electronic properties.
1,3-Bis[4-(methoxy)phenyl]azulene: The presence of methoxy groups alters the compound’s reactivity and applications.
1,3-Bis[4-(bromophenyl)azulene: Bromine substitution introduces halogen bonding interactions, affecting the compound’s behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable material for developing advanced technologies and exploring new scientific frontiers.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-Bis[4-(diphenylamino)phenyl]azulene, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which enables aryl-aryl bond formation. Key steps include:
- Using a Pd catalyst (e.g., Pd(PPh₃)₄) with aryl boronic acids and halogenated azulene precursors .
- Optimizing reaction conditions (e.g., solvent polarity, temperature, and ligand choice) to minimize side products like homocoupling.
- Purification via column chromatography followed by recrystallization to achieve >95% purity.
- Characterization : Confirm structure using X-ray crystallography (as in azulene derivatives ) and NMR (¹H/¹³C) to verify substitution patterns.
Q. How is the optoelectronic performance of this compound characterized, and what metrics are critical for device integration?
- Methodological Answer : Key metrics include:
- Luminescent Efficiency : Measure photoluminescence quantum yield (PLQY) using integrating spheres and UV-Vis spectroscopy.
- Charge Transport : Evaluate hole/electron mobility via time-of-flight (TOF) or space-charge-limited current (SCLC) measurements.
- Device Integration : Test in organic light-emitting diodes (OLEDs) using a double-layer structure (e.g., ITO anode, Mg:Ag cathode) . Optimize layer thickness (e.g., 50–100 nm for emissive layers) to balance brightness (>1000 cd/m²) and efficiency (~1.5 lm/W) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the compound’s crystal packing behavior?
- Methodological Answer :
- Structural Analysis : Perform high-resolution X-ray diffraction (as in ) to identify non-covalent interactions (e.g., C–H⋯O hydrogen bonds instead of predicted π-π stacking).
- Computational Validation : Use density functional theory (DFT) to compare lattice energies of observed vs. predicted packing modes.
- Case Study : For azulene derivatives, deviations may arise from steric hindrance of diphenylamino groups, favoring hydrogen-bonded C(12) chains over π-stacking .
Q. What strategies enhance the thermal and photostability of this compound in optoelectronic devices?
- Methodological Answer :
- Stabilization Techniques :
- Encapsulation : Use atomic layer deposition (ALD) for oxide barriers (e.g., Al₂O₃) to prevent oxygen/moisture ingress.
- Additive Engineering : Incorporate radical scavengers (e.g., hindered amine light stabilizers) to mitigate photooxidation.
- Degradation Analysis : Monitor stability via accelerated aging tests (85°C/85% RH) and mass spectrometry to identify decomposition pathways .
Q. How do researchers address discrepancies in charge-carrier mobility measurements across different experimental setups?
- Methodological Answer :
- Standardization : Calibrate equipment using reference materials (e.g., pentacene for SCLC).
- Artifact Mitigation :
- For TOF: Ensure uniform film morphology to avoid trapping effects.
- For SCLC: Verify ohmic contact formation by testing multiple electrode materials (e.g., Au vs. Al).
- Data Reconciliation : Cross-validate results with field-effect transistor (FET) configurations to isolate mobility contributions .
Properties
CAS No. |
862421-92-9 |
---|---|
Molecular Formula |
C46H34N2 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]azulen-1-yl]aniline |
InChI |
InChI=1S/C46H34N2/c1-6-16-37(17-7-1)47(38-18-8-2-9-19-38)41-30-26-35(27-31-41)45-34-46(44-25-15-5-14-24-43(44)45)36-28-32-42(33-29-36)48(39-20-10-3-11-21-39)40-22-12-4-13-23-40/h1-34H |
InChI Key |
PCCWDLZHQSIFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C5C4=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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